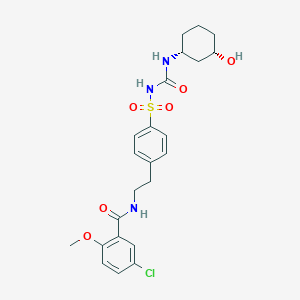
3-Hydroxyglibenclamide
Overview
Description
3-Hydroxyglibenclamide is a derivative of glibenclamide, which belongs to the class of sulfonylureas. These compounds are primarily used as antidiabetic medications to manage type 2 diabetes by stimulating insulin release from pancreatic beta cells . This compound is specifically characterized by the presence of a hydroxyl group at the third position of the cyclohexyl ring, which may influence its pharmacokinetic and pharmacodynamic properties.
Mechanism of Action
Target of Action
3-Hydroxyglibenclamide, a metabolite of Glibenclamide (also known as Glyburide), primarily targets the ATP-sensitive potassium channels (KATP) on pancreatic beta cells . These channels play a crucial role in insulin secretion, which is critical for the regulation of blood glucose levels .
Mode of Action
This compound acts by binding to and inhibiting the ATP-sensitive potassium channels (KATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels . The influx of calcium ions triggers the secretion of insulin, a hormone that regulates glucose metabolism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin secretion pathway. By inhibiting KATP channels, this compound induces membrane depolarization, leading to the opening of voltage-dependent calcium channels . The resulting influx of calcium ions into the beta cells triggers the exocytosis of insulin granules, thereby promoting insulin secretion .
Pharmacokinetics
The pharmacokinetics of this compound, as a metabolite of Glibenclamide, is influenced by several factors. Studies have shown that hyperglycemia can negatively impact the intestinal absorption of this class of drugs . Furthermore, the metabolites of Glibenclamide, including this compound, are primarily eliminated by the kidneys . Therefore, renal function can significantly affect the pharmacokinetics of this compound .
Result of Action
The primary molecular effect of this compound is the inhibition of KATP channels, leading to the depolarization of the beta cell membrane . On a cellular level, this results in an increase in insulin secretion, which has a systemic effect of lowering blood glucose levels . This makes this compound an effective agent in the management of type 2 diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hyperglycemia can negatively impact the drug’s absorption in the intestine . Additionally, renal function can significantly affect the drug’s elimination, with impaired renal function potentially leading to altered pharmacokinetics . Therefore, patient-specific factors such as blood glucose levels and kidney function can influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
3-Hydroxyglibenclamide, like glibenclamide, is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families . These interactions influence the distribution and pharmacokinetics of this compound .
Cellular Effects
It is known that glibenclamide, the parent compound, has significant effects on various types of cells, including pancreatic beta cells
Molecular Mechanism
Glibenclamide works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels, and eventually leading to insulin secretion .
Temporal Effects in Laboratory Settings
Glibenclamide has been shown to have a terminal elimination half-life of 15 hours , and it is reasonable to assume that this compound may have a similar half-life.
Dosage Effects in Animal Models
Studies on glibenclamide have shown that it can provoke long-lasting hypoglycemic reactions .
Metabolic Pathways
This compound is a metabolite of glibenclamide, which is metabolized in the liver through hydroxylation, a process mediated by the CYP2C9 enzyme .
Transport and Distribution
This compound, like glibenclamide, is a substrate of OATP and ABC transporter families, which influence its transport and distribution within cells and tissues .
Subcellular Localization
Glibenclamide has been shown to localize within the endoplasmic reticulum and also within spherical, vesicular structures located in the cytoplasm and within the central vacuole in differentiated cotyledon cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyglibenclamide typically involves the hydroxylation of glibenclamide. This can be achieved through various chemical reactions, including:
Hydroxylation: Using oxidizing agents such as hydrogen peroxide or peracids to introduce a hydroxyl group at the desired position.
Catalytic Methods: Employing catalysts like transition metal complexes to facilitate the hydroxylation process under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processes: Where the hydroxylation reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processes: Utilizing continuous flow reactors to enhance the efficiency and scalability of the synthesis, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyglibenclamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, glibenclamide.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids, or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Halides, alkoxides, or amines for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Glibenclamide.
Substitution Products: Halogenated or alkylated derivatives of this compound.
Scientific Research Applications
3-Hydroxyglibenclamide has several applications in scientific research, including:
Chemistry: Used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of sulfonylureas.
Biology: Investigated for its potential effects on cellular metabolism and insulin secretion in pancreatic beta cells.
Medicine: Explored for its therapeutic potential in managing type 2 diabetes and its possible advantages over glibenclamide.
Industry: Utilized in the development of new antidiabetic formulations and drug delivery systems.
Comparison with Similar Compounds
Glibenclamide: The parent compound, widely used as an antidiabetic medication.
4-Trans-Hydroxyglibenclamide: Another hydroxylated derivative with a hydroxyl group at the fourth position.
Glyburide: An alternative name for glibenclamide, used interchangeably in some regions.
Uniqueness: 3-Hydroxyglibenclamide is unique due to the specific position of the hydroxyl group, which may alter its pharmacological properties compared to other derivatives. This uniqueness can potentially offer different therapeutic benefits or side effect profiles, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(3-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBAJFAMXTVSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10945751 | |
| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23074-07-9, 23074-02-4 | |
| Record name | 5-Chloro-N-[2-[4-[[[[(3-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-N-{2-[4-({hydroxy[(3-hydroxycyclohexyl)imino]methyl}sulfamoyl)phenyl]ethyl}-2-methoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10945751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 3-Hydroxyglibenclamide formed in the body?
A1: this compound is a metabolite of the antidiabetic drug glibenclamide. The study found that approximately 8% of an oral dose of glibenclamide is metabolized into this compound within 48 hours []. This suggests that specific enzymes are involved in the hydroxylation process, although the exact enzymes responsible weren't identified in this particular study.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


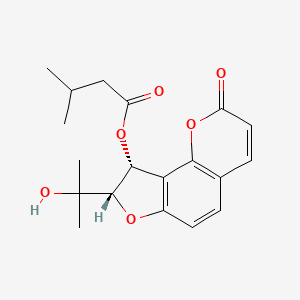




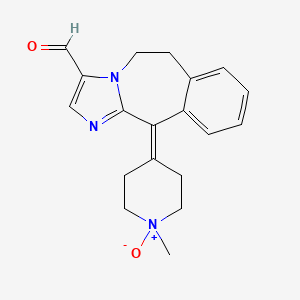


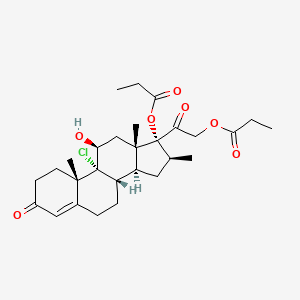
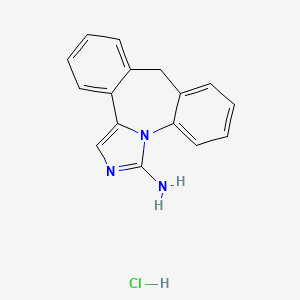
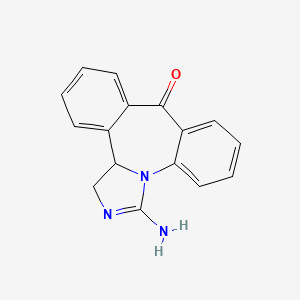

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)
